Cas no 2228382-82-7 (1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one)

1-2-(Difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone compound characterized by its unique structural features, including a difluoromethoxy and trifluoroethyl moiety. These functional groups contribute to its high electronegativity and potential reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which can improve bioavailability in active compounds. Its well-defined molecular structure allows for precise modifications, facilitating its use in targeted chemical transformations. This compound is typically handled under controlled conditions due to its sensitivity to moisture and light, ensuring optimal performance in synthetic applications.
1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one structure
2228382-82-7 structure
商品名:1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one
CAS番号:2228382-82-7
MF:C10H7F5O2
メガワット:254.153400659561
CID:6221030
PubChem ID:165715238

1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one
    • 1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
    • EN300-1971334
    • 2228382-82-7
    • インチ: 1S/C10H7F5O2/c1-5-3-2-4-6(7(5)17-9(11)12)8(16)10(13,14)15/h2-4,9H,1H3
    • InChIKey: FXENLCOSOLQNHA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC=C(C)C=1OC(F)F)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 254.03662027g/mol
  • どういたいしつりょう: 254.03662027g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1971334-0.5g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
0.5g
$1221.0 2023-09-16
Enamine
EN300-1971334-1.0g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
1g
$1272.0 2023-05-31
Enamine
EN300-1971334-0.05g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
0.05g
$1068.0 2023-09-16
Enamine
EN300-1971334-10.0g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
10g
$5467.0 2023-05-31
Enamine
EN300-1971334-0.25g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
0.25g
$1170.0 2023-09-16
Enamine
EN300-1971334-2.5g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
2.5g
$2492.0 2023-09-16
Enamine
EN300-1971334-5.0g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
5g
$3687.0 2023-05-31
Enamine
EN300-1971334-0.1g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
0.1g
$1119.0 2023-09-16
Enamine
EN300-1971334-10g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
10g
$5467.0 2023-09-16
Enamine
EN300-1971334-1g
1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one
2228382-82-7
1g
$1272.0 2023-09-16

1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-one 関連文献

1-2-(difluoromethoxy)-3-methylphenyl-2,2,2-trifluoroethan-1-oneに関する追加情報

Comprehensive Analysis of 1-[2-(Difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one (CAS No. 2228382-82-7)

In the realm of fluorinated organic compounds, 1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one (CAS No. 2228382-82-7) stands out as a molecule of significant interest due to its unique structural features and potential applications. This compound, characterized by its difluoromethoxy and trifluoroethyl functional groups, has garnered attention in pharmaceutical and agrochemical research. Its molecular formula, C10H7F5O2, reflects a balance of lipophilicity and electronic properties, making it a candidate for drug discovery and material science innovations.

The synthesis of 1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions, including Friedel-Crafts acylation and fluorination processes. Researchers have explored its role as an intermediate in the development of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of fluorine atoms enhances metabolic stability and bioavailability, aligning with current trends in medicinal chemistry optimization.

Recent studies highlight the compound's relevance in addressing sustainable chemistry challenges. For instance, its potential use in green solvents or catalysis aligns with the global push for eco-friendly industrial processes. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm its high purity (>98%), a critical factor for preclinical research applications. Users frequently search for "fluorinated ketones applications" or "difluoromethoxy derivatives synthesis," reflecting growing curiosity about this chemical space.

From a structure-activity relationship perspective, the 3-methylphenyl moiety contributes to steric effects, while the trifluoroethanone group influences electronic distribution. This combination makes CAS No. 2228382-82-7 a versatile scaffold for molecular design. Industry forums often discuss its compatibility with cross-coupling reactions, a hot topic in organic synthesis communities. Additionally, computational modeling studies suggest potential interactions with biological targets, though further validation is needed.

Storage and handling recommendations emphasize stability under inert atmospheres at low temperatures (-20°C). While not classified as hazardous, proper laboratory safety protocols should always be followed. The compound's spectral data (e.g., IR peaks at 1720 cm-1 for carbonyl stretch) are valuable for quality control. Searches like "fluorinated aromatic ketones stability" or "CAS 2228382-82-7 suppliers" indicate commercial interest in reliable sourcing.

Future research directions may explore its utility in electronic materials, given fluorine's role in modifying charge transport properties. The compound's logP value (predicted ~2.8) also makes it relevant for formulation science. As regulatory landscapes evolve, particularly regarding fluorochemical sustainability, this molecule's environmental profile warrants investigation—a subject frequently queried as "biodegradable fluorinated compounds."

In conclusion, 1-[2-(difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-one represents a compelling case study in modern fluorine chemistry. Its dual functionality as a building block and potential pharmacophore continues to inspire interdisciplinary research, answering the market's demand for innovative solutions at the intersection of chemistry, biology, and materials engineering.

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